4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
4-[(3,5-dichlorobenzoyl)amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-8-3-7(4-9(16)5-8)13(19)17-10-1-2-11(14(20)21)12(18)6-10/h1-6,18H,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPALKUVXVQDMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588303 | |
| Record name | 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926196-67-0 | |
| Record name | 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amidation Using 3,5-Dichlorobenzoyl Chloride and 4-Amino-2-hydroxybenzoic Acid
A patented improved process describes the synthesis of 4-(3,5-dichlorobenzamido)-2-hydroxybenzoic acid by reacting 3,5-dichlorobenzoyl chloride with 4-amino-3-hydroxybenzoic acid (closely related positional isomer) in a biphasic solvent system without the use of a base.
- 4-Amino-3-hydroxybenzoic acid (100 g) is suspended in a mixture of toluene (300 mL), tetrahydrofuran (200 mL), and water (200 mL) at 25–30 °C.
- The mixture is cooled to 10–15 °C and stirred for 10–15 minutes.
- A solution of 3,5-dichlorobenzoyl chloride in toluene (100 mL) is added dropwise.
- The reaction temperature is raised to 25–30 °C and stirred for 2 hours.
- The reaction is quenched with methanol, solvents are removed under reduced pressure.
- The residue is treated with methanol and water, stirred, filtered, washed, and dried to yield the product.
This method provides a high-purity product with good yield and avoids the use of bases, which can complicate purification.
Coupling via Acid Chloride Formation and Amide Bond Formation
Another common approach involves:
- Conversion of the hydroxybenzoic acid derivative to its acid chloride using reagents such as oxalyl chloride or thionyl chloride, often catalyzed by DMF.
- Subsequent coupling with 4-aminobenzoic acid or its methyl ester under mild conditions to form the amide bond.
- Hydrolysis of ester groups if necessary to yield the free acid.
This method is well-documented in the synthesis of phenyl carboxamido-benzoic acids, including those with 3,5-dichloro substitution.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acid chloride formation | Oxalyl chloride, CH2Cl2, DMF catalyst | 0 °C to room temperature, 1-2 h |
| Amide coupling | 4-Aminobenzoate derivative, DIPEA or NEt3, CH2Cl2, room temp | Stirring for 12-16 h |
| Ester hydrolysis (if needed) | LiOH, THF/H2O, room temp, 16 h | Converts methyl esters to acids |
This approach allows for structural modifications, such as alkylation of phenolic hydroxyl groups prior to coupling, enabling synthesis of various derivatives.
Alkylation and Functional Group Modifications Prior to Amidation
In some synthetic routes, the phenolic hydroxyl group of the hydroxybenzoic acid is alkylated before amidation to modify solubility or biological properties. For example, methylation or ethylation using alkyl halides in the presence of potassium carbonate in DMF at elevated temperatures (50–70 °C) is performed.
After alkylation, the ester group is hydrolyzed to the acid, and the acid chloride is formed for subsequent amide bond formation with the amine partner.
Summary Table of Preparation Methods
Research Findings and Notes
- The direct amidation method (Method 1) avoids the use of bases, which can cause side reactions or require extensive purification.
- The acid chloride method (Method 2) is widely used for its flexibility, allowing introduction of various substituents and functional groups.
- Alkylation of the phenolic hydroxyl group prior to amidation (Method 3) is valuable for tuning compound properties but adds synthetic steps.
- Reaction temperatures are generally mild (10–70 °C), and reaction times range from 2 hours to overnight depending on the step.
- Purification typically involves filtration of precipitated solids and washing with methanol or similar solvents.
- Hydrolysis steps use lithium hydroxide in THF/water mixtures at room temperature to convert esters to acids efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-(3,5-Dichlorobenzamido)-2-ketobenzoic acid.
Reduction: Formation of 4-(3,5-Dichlorobenzamido)-2-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
4-(3,5-Dichloro-2-hydroxybenzylamino)-2-hydroxybenzoic Acid
- Structure: Replaces the benzamido group with a benzylamino moiety and introduces an additional hydroxyl group at the 2-position of the dichlorophenyl ring.
- Synthesis: Synthesized via condensation of 3,5-dichlorosalicylaldehyde with 4-aminosalicylic acid, followed by sodium borohydride reduction .
4-(4-(tert-Butoxy)-3,5-dichlorobenzamido)benzoic Acid
- Structure : Incorporates a tert-butoxy group at the 4-position of the dichlorobenzamido moiety.
- Synthesis : Derived from methyl 3,5-dichloro-4-hydroxybenzoate via benzylation and subsequent functionalization .
- Activity: Exhibits enhanced metabolic stability compared to non-alkylated analogues due to steric shielding from the tert-butoxy group .
3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid
- Structure : Substitutes one chlorine atom with fluorine on the aromatic ring.
- Properties : Reduced molecular weight (MW: 239.5 g/mol) and altered lipophilicity (ClogP: 2.8) compared to the dichloro parent compound (ClogP: 3.5) .
- Applications : Used as a fluorinated building block in medicinal chemistry to modulate pharmacokinetic profiles .
4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxybenzoic Acid
- Structure : Replaces the dichlorobenzamido group with a 2,5-dimethylpyrrole moiety.
- Activity : Identified as a small-molecule antagonist of the EphA4 receptor (Kd = 12 µM) via isothermal titration calorimetry .
Functional Comparison and Pharmacological Profiles
Key Observations:
Chlorine Substitution: The 3,5-dichloro configuration in 4-(3,5-dichlorobenzamido)-2-HBA enhances electrophilicity and binding affinity to hydrophobic enzyme pockets compared to mono-chloro or fluoro analogues .
Hydroxyl Group Positioning: The 2-hydroxy group in benzoic acid derivatives is critical for hydrogen bonding with biological targets, as seen in EphA4 antagonists and nNOS-PSD95 disruptors .
Synthetic Flexibility : Derivatives with bulky substituents (e.g., tert-butoxy) show improved pharmacokinetic properties, while smaller groups (e.g., methylpyrrole) prioritize receptor specificity .
Biological Activity
4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid, also known by its CAS number 926196-67-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a hydroxy group and a dichlorobenzamide moiety attached to a benzoic acid framework. Its molecular formula is , and it features two chlorine atoms, which are pivotal in modulating its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.13 g/mol |
| CAS Number | 926196-67-0 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Studies indicate that it may act as an enzyme inhibitor or receptor modulator, influencing pathways related to inflammation and cancer.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory responses.
- Receptor Modulation : It may selectively modulate retinoic acid receptors (RARs), particularly RARα, which are crucial in regulating gene expression related to cellular differentiation and proliferation.
Therapeutic Applications
Research has highlighted several potential therapeutic applications for this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The results indicated a decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential use in treating inflammatory diseases.
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a dose-dependent reduction in cell viability in breast cancer cell lines treated with the compound, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | Selectivity/Notes |
|---|---|---|
| 4-(3-Chloro-4-ethoxybenzamido)benzoic acid | RARα agonist; selective over RARβ and RARγ | Lower lipophilicity |
| 4-Hydroxybenzoic acid | Antimicrobial properties | Less potent than dichlorinated analog |
| Salicylic acid | Anti-inflammatory | Widely used; less selective |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid?
- Methodological Answer : A two-step synthesis is typical:
Amidation : React 3,5-dichlorobenzoyl chloride with 4-amino-2-hydroxybenzoic acid in anhydrous DCM under nitrogen, using triethylamine as a base. Monitor completion via TLC (hexane:ethyl acetate, 3:1).
Purification : Crystallize the crude product from ethanol-water (1:2) to achieve >95% purity. Yield optimization (65–75%) requires controlled reflux times (12–18 hours) and stoichiometric ratios (1:1.2 amine:acyl chloride) .
Key Parameters : Solvent choice (DMSO for solubility vs. DCM for reactivity), temperature (reflux at 80°C), and crystallization conditions.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of:
- FT-IR : Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3000 cm⁻¹).
- NMR : ¹H NMR (DMSO-d₆) should show peaks for aromatic protons (δ 7.2–8.1 ppm, integrating for 3,5-dichloro substitution) and the hydroxybenzoic acid moiety (δ 10.5 ppm for -OH).
- Mass Spectrometry : ESI-MS (negative mode) to observe [M-H]⁻ ion at m/z 329.94 (theoretical for C₁₄H₈Cl₂NO₄⁻) .
Q. What are the primary physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- Solubility : Poor in water (<0.1 mg/mL at 25°C); enhanced in polar aprotic solvents (e.g., DMSO, 25 mg/mL). Adjust pH to >7 for ionized carboxylate form (aqueous solubility increases to ~2 mg/mL).
- Stability : Degrades under UV light (t₁/₂ = 48 hours in sunlight). Store in amber vials at -20°C under inert gas. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .
Advanced Research Questions
Q. How does the 3,5-dichloro substitution pattern affect biological activity compared to other halogenated analogs?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Compare inhibitory potency against target enzymes (e.g., cyclooxygenase-2) with analogs like 3,5-difluoro or 3-bromo-5-chloro derivatives.
- Use molecular docking (AutoDock Vina) to analyze halogen bonding interactions with active-site residues (e.g., His90 in COX-2).
- Data Interpretation : 3,5-dichloro substitution increases lipophilicity (logP = 2.8 vs. 2.1 for difluoro analog), enhancing membrane permeability but reducing aqueous solubility .
Q. What experimental designs are optimal for assessing its pharmacokinetic profile in preclinical models?
- Methodological Answer :
- In Vivo Study : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours.
- Analytical Method : LC-MS/MS with a LOQ of 1 ng/mL. Use deuterated internal standard (e.g., D₄-4-hydroxybenzoic acid) for quantification.
- Key Metrics : Calculate bioavailability (F = AUC_oral/AUC_IV), clearance (CL), and volume of distribution (Vd). Correlate with in vitro microsomal stability (t₁/₂ > 60 minutes in human liver microsomes) .
Q. How can computational modeling guide the optimization of this compound for selective enzyme inhibition?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to off-target enzymes (e.g., CYP3A4) to predict metabolic liabilities.
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing Cl with CF₃).
- Output : Prioritize derivatives with >10-fold selectivity (IC₅₀ ratio) and reduced CYP inhibition (IC₅₀ > 50 μM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
